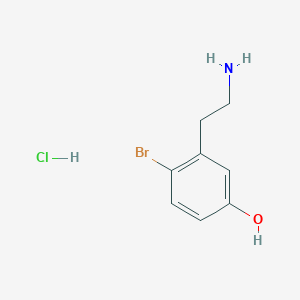

3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride is an organic compound that features a bromine atom, an aminoethyl group, and a phenol group

Mécanisme D'action

Target of Action

The primary targets of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride are currently unknown. This compound is structurally similar to other indole derivatives, which are known to interact with a variety of biological targets . .

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .

Result of Action

Given the wide range of biological activities associated with indole derivatives, this compound could potentially have diverse effects at the molecular and cellular level .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride typically involves the bromination of 4-aminophenol followed by the introduction of an aminoethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in a suitable solvent such as acetic acid or dichloromethane. The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Phenol derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials such as polymers and coatings.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-Aminoethyl)indole: An important neurotransmitter with structural similarity to serotonin and melatonin.

Tris(2-aminoethyl)amine: A compound with a tertiary amine center and three pendant primary amine groups, used as a crosslinking agent.

Uniqueness

3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride is unique due to the presence of both a bromine atom and an aminoethyl group on the phenol ring

Activité Biologique

3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial properties and drug delivery systems. This article delves into the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

- Molecular Formula : C₈H₁₁BrClNO

- Molecular Weight : Approximately 252.54 g/mol

- Appearance : White solid, soluble in water

The unique structural features of this compound include a bromine atom attached to the phenolic ring and an aminoethyl side chain, which contribute to its diverse biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, which is critical in the context of rising antibiotic resistance.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound has moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Fusarium oxysporum .

Applications in Drug Delivery

This compound is also utilized in the development of smart hydrogels for drug delivery systems. These hydrogels can respond to environmental stimuli such as temperature and pH, enabling controlled drug release.

Key Features of Smart Hydrogels:

- Fabrication : Integrated into chitosan-based hydrogels.

- Functionality : Photo-responsive properties allowing for tunable drug release profiles.

- Applications : Effective for personalized medicine due to precise control over drug delivery behaviors.

The hydrogels designed using this compound have shown promising results in encapsulating and releasing drugs in a controlled manner, essential for targeted therapies .

While specific mechanisms of action for this compound remain under investigation, it is hypothesized that its reactivity stems from both the amino group and the bromine substituent. Interaction studies are crucial for determining its efficacy and safety in biological systems .

Case Studies and Research Findings

- Anticancer Activity : In related research, compounds with structural similarities to this compound have demonstrated anticancer properties by inhibiting pathways associated with aggressive tumors, such as HER2 signaling in gastric cancer models .

- Polymer Synthesis : The compound serves as a precursor in synthesizing polymers that modify electrochemical properties for applications in tissue engineering .

Propriétés

IUPAC Name |

3-(2-aminoethyl)-4-bromophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-8-2-1-7(11)5-6(8)3-4-10;/h1-2,5,11H,3-4,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJBXZPIYRXXND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CCN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.